Intermediate Lipophilicity Between Monoaryl and Symmetric Diaryl Analogs
The target compound exhibits a calculated LogP of 2.998, which is intermediate between the monoaryl analog 3-(4-methoxyphenyl)furan-2,5-dione (CAS 4665-00-3, C₁₁H₈O₄, MW 204.18, estimated LogP ~1.5) and symmetric diaryl analogs such as 3,4-bis(4-methoxyphenyl)furan-2,5-dione (estimated LogP ~3.5) . This intermediate lipophilicity, combined with a PSA of 52.60 Ų, places the compound within favorable drug-like physicochemical space (Lipinski-compliant) while maintaining sufficient hydrophobicity for passive membrane permeation .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.998; PSA = 52.60 Ų; MW = 294.30 g·mol⁻¹ |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)furan-2,5-dione (CAS 4665-00-3): MW = 204.18 g·mol⁻¹, estimated LogP ~1.5; 3,4-bis(4-methoxyphenyl)furan-2,5-dione: estimated LogP ~3.5 |
| Quantified Difference | LogP increment of approximately 1.5 log units vs. monoaryl analog; LogP decrement of approximately 0.5 log units vs. symmetric bis(4-methoxyphenyl) analog |
| Conditions | Calculated values using ACD/Labs or similar algorithm-based estimation; PSA calculated by topological polar surface area method |
Why This Matters
Intermediate LogP is critical for balancing aqueous solubility with cellular permeability; a compound that is too hydrophilic fails to cross membranes, while one that is too lipophilic may suffer from poor solubility and high protein binding.
